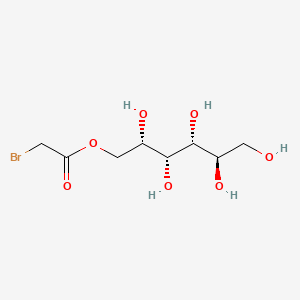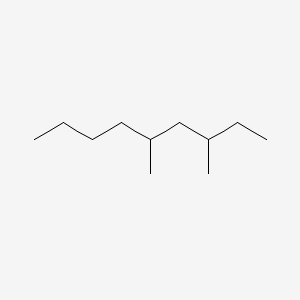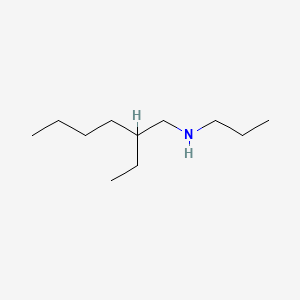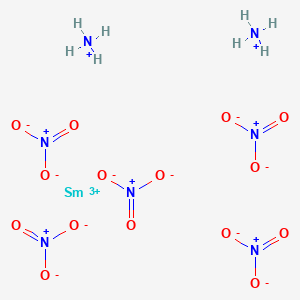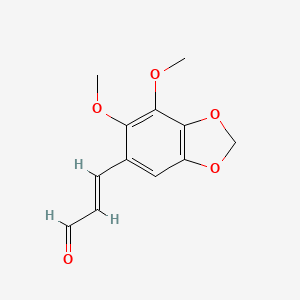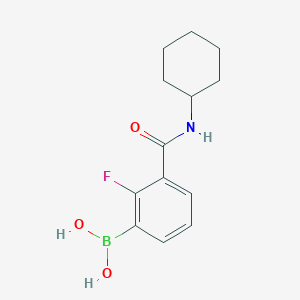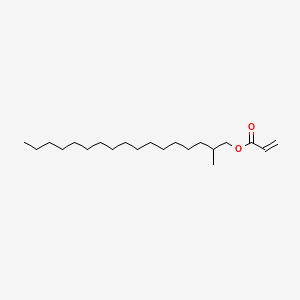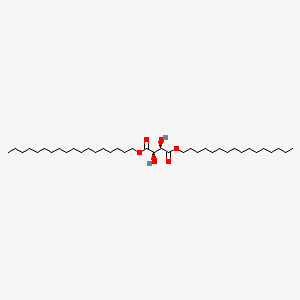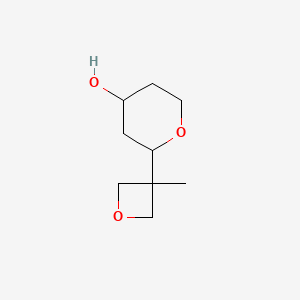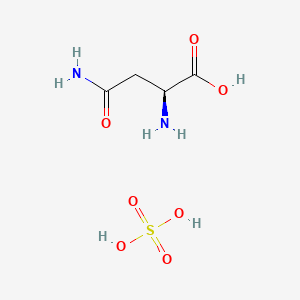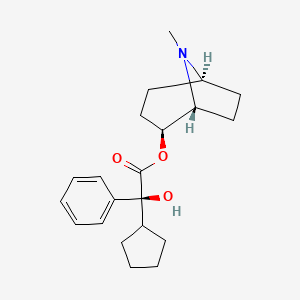
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate is a complex organic compound with a unique structure that combines elements of tropane, cyclopentane, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of Tropane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclopentyl and Phenyl Groups: These groups can be introduced through Grignard reactions or other organometallic methods.
Final Coupling: The final step involves coupling the tropane derivative with the cyclopentyl-phenyl glycolate under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalyst Optimization: To improve reaction efficiency and reduce by-products.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane derivative with pharmacological activity.
Cocaine: Shares the tropane ring structure but differs in functional groups.
Uniqueness
(+)-2-alpha-Tropan-2-ol, (+)-2-cyclopentyl-2-phenylglycolate is unique due to its combination of tropane, cyclopentyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
64471-17-6 |
|---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H29NO3/c1-22-17-11-13-18(22)19(14-12-17)25-20(23)21(24,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-19,24H,5-6,9-14H2,1H3/t17-,18+,19-,21+/m0/s1 |
InChI Key |
LZCYWXGWYVKLRQ-YOUFYPILSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)[C@](C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


